molecular formula C9H15N3 B6202294 2-methyl-2-(pyrazin-2-yl)butan-1-amine CAS No. 1541394-04-0

2-methyl-2-(pyrazin-2-yl)butan-1-amine

Cat. No.: B6202294
CAS No.: 1541394-04-0
M. Wt: 165.2
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Description

2-Methyl-2-(pyrazin-2-yl)butan-1-amine (C₉H₁₅N₃) is a tertiary amine featuring a pyrazine ring substituted at the 2-position. Its structural attributes include:

  • Molecular Formula: C₉H₁₅N₃
  • SMILES: CCC(C)(CN)C₁=NC=CN=C₁
  • InChIKey: QRTJJULQIYYXDO-UHFFFAOYSA-N . The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at para positions, contributes to its hydrogen-bonding capacity and electronic properties.

Properties

CAS No.

1541394-04-0

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(pyrazin-2-yl)butan-1-amine typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 2-methyl-2-butanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-2-(pyrazin-2-yl)butan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(pyrazin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation can yield products such as pyrazine N-oxides.

    Reduction: Reduction can produce amine derivatives with altered hydrogenation states.

    Substitution: Substitution reactions can result in a variety of functionalized pyrazine derivatives.

Scientific Research Applications

2-methyl-2-(pyrazin-2-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-(pyrazin-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

3-Methyl-2-(pyridin-2-yl)butan-1-amine

  • Structure : Replaces pyrazine with pyridine (one nitrogen atom in the heterocycle).
  • Molecular Formula : C₉H₁₄N₂ (estimated).
  • Key Differences :
    • Hydrogen Bonding : Pyridine’s single nitrogen is less electron-withdrawing than pyrazine’s two nitrogens, reducing hydrogen-bond acceptor strength.
    • Basicity : Pyridine (pKa ~5.2) is less basic than pyrazine (pKa ~0.6), altering protonation states in biological systems .

(2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine

  • Structure : Substitutes pyrazine with morpholine (a six-membered ring containing one oxygen and one nitrogen).
  • Molecular Formula : C₉H₂₀N₂O.
  • Key Differences :
    • Polarity : Morpholine’s oxygen increases polarity, enhancing solubility in aqueous media.
    • Hydrogen Bonding : Tertiary amine in morpholine acts only as a hydrogen-bond acceptor, unlike the primary amine in the target compound.
  • Applications : Morpholine derivatives are used in corrosion inhibitors and drug delivery systems .

3-Methyl-2-(pyrazin-2-yl)butan-2-ol

  • Structure : Replaces the primary amine with a hydroxyl group.
  • Molecular Formula : C₈H₁₂N₂O.
  • Key Differences: Reactivity: The hydroxyl group enables esterification or etherification, unlike the amine’s nucleophilic properties. Hydrogen Bonding: The hydroxyl group is a stronger hydrogen-bond donor than the amine.
  • Applications : Alcohol derivatives are common in agrochemicals, but specific uses for this compound are undocumented .

Physical Properties

Property 2-Methyl-2-(pyrazin-2-yl)butan-1-amine 3-Methyl-2-(pyridin-2-yl)butan-1-amine (2R)-2-Methyl-2-(morpholin-4-yl)butan-1-amine
Molecular Weight (g/mol) 165.19 ~150.22 172.27
Hydrogen-Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
Hydrogen-Bond Acceptors 3 (2 pyrazine N, 1 amine) 2 (1 pyridine N, 1 amine) 3 (1 morpholine O, 1 morpholine N, 1 amine)
LogP (Estimated) ~1.2 ~1.5 ~0.8

Commercial and Research Status

  • Suppliers : Only one supplier is documented for 2-methyl-2-(pyrazin-2-yl)butan-1-amine, compared to two for its hydroxyl analogue .

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